N3-Benzyl-1,2,4,5-tetrazine-3,6-diamine
Description
Properties
Molecular Formula |
C9H10N6 |
|---|---|
Molecular Weight |
202.22 g/mol |
IUPAC Name |
3-N-benzyl-1,2,4,5-tetrazine-3,6-diamine |
InChI |
InChI=1S/C9H10N6/c10-8-12-14-9(15-13-8)11-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12,13)(H,11,14,15) |
InChI Key |
KPMFHSFEJHSXFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NN=C(N=N2)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of N3-Benzyl-1,2,4,5-tetrazine-3,6-diamine
General Synthetic Strategy
The synthesis of this compound typically involves multi-step reactions starting from substituted benzaldehydes or phenylacetic acid derivatives, proceeding through hydrazide intermediates, and culminating in cyclization to form the tetrazine ring. Two main synthetic routes have been documented:
Route A: Starting from substituted benzaldehyde, conversion to substituted phenylacetic acid, then to phenylacetyl hydrazide, followed by benzoylation, cyclization with phosphorus oxychloride, and final reaction with hydrazine hydrate to form the tetrazine ring.
Route B (Alternative Method): Conversion of substituted phenylacetic acid to acid chloride, reaction with benzhydrazide to form diacylhydrazides, followed by cyclization under phosphorus oxychloride and hydrazine hydrate to yield the tetrazine.
Both methods yield the target 3-substituted benzyl-6-phenyl-1,2-dihydro-1,2,4,5-tetrazine, which is structurally analogous to this compound, with the benzyl group at the N3 position and amino substituents at positions 3 and 6 of the tetrazine ring.
Detailed Stepwise Synthesis (Route A)
Preparation of Substituted Phenylacetic Acid
Starting with substituted benzaldehyde (e.g., p-bromobenzaldehyde), an azlactone synthesis is performed by refluxing with hippuric acid, acetic anhydride, and sodium acetate.
The resulting azlactone is hydrolyzed with sodium hydroxide, treated with sulfur dioxide, acidified with hydrochloric acid, and crystallized to yield substituted phenylacetic acid.
Preparation of Ethyl Substituted Phenylacetate
Substituted phenylacetic acid is esterified with ethanol in the presence of concentrated sulfuric acid under reflux.
The ester is purified by washing and distillation to obtain ethyl substituted phenylacetate.
Preparation of Substituted Phenylacetyl Hydrazide
- Ethyl substituted phenylacetate is refluxed with hydrazine hydrate in ethanol to yield substituted phenylacetyl hydrazide as a crystalline solid.
Preparation of N-Benzoyl Substituted Phenylacetyl Hydrazide
Substituted phenylacetyl hydrazide is reacted with benzoyl chloride in the presence of sodium hydroxide with gentle heating.
The reaction progress is monitored by TLC until completion, and the product is purified by recrystallization.
Cyclization to 3-(Substituted Benzyl)-6-phenyl-1,2-dihydro-1,2,4,5-tetrazine
The N-benzoyl substituted phenylacetyl hydrazide is refluxed with phosphorus oxychloride and hydrazine hydrate in carbon tetrachloride.
After reaction completion (monitored by TLC), the mixture is cooled, and the precipitate is washed and recrystallized to afford the tetrazine compound.
Alternative Method (Route B)
Substituted phenylacetic acid is converted to the corresponding acid chloride using phosphorus oxychloride.
The acid chloride is reacted with benzhydrazide to form N,N-diacylhydrazides.
These intermediates are cyclized by treatment with phosphorus oxychloride and hydrazine hydrate to yield the same tetrazine product as in Route A.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Azlactone synthesis | Hippuric acid, acetic anhydride, NaOAc | Reflux (~100-120°C) | ~1.5 hours | Not specified |
| Hydrolysis and acidification | NaOH, SO2, HCl | Reflux and cooling | Several hours | Not specified |
| Esterification | Ethanol, conc. H2SO4 | Reflux (~80°C) | 2 hours | 85-90 (typical) |
| Hydrazide formation | Hydrazine hydrate, ethanol | Reflux (~78°C) | 3 hours | ~85 |
| Benzoylation | Benzoyl chloride, NaOH | Gentle heating | 1 hour | Not specified |
| Cyclization | POCl3, hydrazine hydrate, CCl4 | Reflux (~80°C) | 4 hours | 70-80 |
Yields are generally good to excellent for the key cyclization step, with pure products confirmed by TLC and spectral analysis.
Characterization and Analytical Data
Infrared (IR) Spectroscopy
Absence of –C=O stretching bands in final tetrazine confirms successful cyclization.
Characteristic bands observed:
N–H stretching: ~3300 cm⁻¹
C=N stretching: 1580 cm⁻¹
N–N stretching: 1700 cm⁻¹
NH–NH bending: 1560 cm⁻¹
Aromatic C=C stretching: 1610–1670 cm⁻¹
Benzylic C–H stretching: ~2920–2950 cm⁻¹
Nuclear Magnetic Resonance (NMR) Spectroscopy
^1H NMR signals include:
Singlet at ~6.75–8.5 ppm corresponding to heterocyclic ring protons (NH groups).
Singlet at ~1.75 ppm for NH–NH protons (2H).
Quartet at ~4.06 ppm for methylene (-CH2-) protons.
Multiplet at 7.4–8.2 ppm for aromatic protons.
Mass Spectrometry
Molecular ion peak (M⁺) observed at m/e 328–329, consistent with molecular formula C15H13N4Br for substituted benzyl tetrazine.
Fragment peaks at m/e 256, 180, 166 also observed, supporting proposed structure.
Elemental Analysis
Elemental analysis data confirm the molecular formula and purity of intermediates and final products.
Melting points and mixed melting points support compound identity and purity.
Summary Table of Key Intermediates and Final Product Data
| Compound | Melting Point (°C) | IR Key Bands (cm⁻¹) | ^1H NMR (δ ppm) | Mass (m/e) | Yield (%) |
|---|---|---|---|---|---|
| Substituted phenylacetic acid | ~113 | – | – | – | – |
| Ethyl substituted phenylacetate | ~ -30 (liquid) | – | – | – | – |
| Substituted phenylacetyl hydrazide | ~193-194 | – | – | – | ~85 |
| N-Benzoyl substituted phenylacetyl hydrazide | ~167 | – | – | – | – |
| 3-(Substituted benzyl)-6-phenyl-1,2-dihydro-1,2,4,5-tetrazine | ~variable (sharp) | 3300 (N–H), 1580 (C=N), 1700 (N–N), 2920 (C–H) | 1.75 (NH–NH), 4.06 (CH2), 7.4–8.2 (Ar) | 328-329 | 70-80 |
Discussion and Analysis
The synthesis of this compound via these routes is efficient, with relatively mild conditions and good yields.
The use of phosphorus oxychloride as a cyclizing agent is critical for ring closure, facilitating formation of the tetrazine ring.
The alternative method employing acid chlorides and benzhydrazide offers a convergent approach and confirms the structure by producing identical products.
Spectroscopic and analytical data consistently support the proposed structure and purity of the final compound.
The methodology aligns with green chemistry principles by minimizing purification steps and using solvent-free or mild reaction conditions where possible.
Chemical Reactions Analysis
Types of Reactions
N3-Benzyl-1,2,4,5-tetrazine-3,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the tetrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted tetrazines, depending on the specific reagents and conditions used.
Scientific Research Applications
N3-Benzyl-1,2,4,5-tetrazine-3,6-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of high-energy materials and explosives due to its high nitrogen content.
Mechanism of Action
The mechanism of action of N3-Benzyl-1,2,4,5-tetrazine-3,6-diamine involves its interaction with specific molecular targets, leading to various biological effects. In medicinal applications, the compound may inhibit key enzymes or disrupt cellular processes, resulting in anticancer or antimicrobial activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural features, synthesis methods, and properties of N3-benzyl-1,2,4,5-tetrazine-3,6-diamine and related compounds:
Key Findings
Thermal Stability: TTDA exhibits superior thermal resistance (stable up to 300°C) due to its fused triazolo-tetrazine structure, making it suitable for high-temperature applications .
Energetic Performance :
- Triazole- and pyrazolyl-substituted tetrazines (e.g., compound 15 and BT) demonstrate high nitrogen content (>70%) and compatibility with oxidizing salts (e.g., perchlorates), enhancing detonation velocity and sensitivity .
- N3-Benzyl derivatives may prioritize stability over energetic output due to reduced nitrogen density compared to azide- or nitro-functionalized analogs .
Synthetic Accessibility :
- 3-Substituted benzyl tetrazines are synthesized via cyclization of diaroylhydrazides, offering high yields (70–85%) and scalability .
- Triazole-functionalized tetrazines require multi-step routes involving sulfolane-mediated substitutions, limiting scalability but enabling salt formation .
Structural Diversity :
- Phenyl substituents (e.g., N,N-diphenyl derivative ) enhance hydrophobicity and crystallinity, whereas benzyl groups improve solubility in organic solvents .
Q & A
Q. What strategies enable the synthesis of chiral variants of this compound for asymmetric catalysis?
- Methodological Answer :
- Introduce chiral auxiliaries (e.g., Evans’ oxazolidinones) during tetrazine assembly.
- Use enantioselective catalysis (e.g., Jacobsen’s thiourea catalysts) to control stereochemistry at the benzyl position.
- Confirm enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
